molecular formula C20H18N4O3S B2493435 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1705523-61-0

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2493435
CAS No.: 1705523-61-0
M. Wt: 394.45
InChI Key: OTLIWNTZTJDDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked via an acetamide group to a phenyl ring substituted with a [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • 1,2-Oxazole (3,5-dimethyl substitution): Enhances metabolic stability and influences steric interactions .
  • Acetamide linker: Facilitates hydrogen bonding and structural flexibility, common in kinase inhibitors and antimicrobial agents .

Synthetic routes for analogous compounds often involve multi-step protocols, including cyclocondensation for oxadiazole formation and coupling reactions for acetamide linkages .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-15(13(2)26-23-12)11-18(25)21-16-7-4-3-6-14(16)10-19-22-20(24-27-19)17-8-5-9-28-17/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLIWNTZTJDDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,5-Dimethyl-1,2-oxazol-4-yl Acetic Acid Moiety

The oxazole core is typically synthesized via cyclization or transition metal-catalyzed C–H activation. Two predominant approaches are documented:

Palladium-Catalyzed C–H Activation

A Pd(II)-catalyzed method enables direct conversion of simple amides and ketones into oxazole derivatives through sequential C–N and C–O bond formations. For example, reacting N-acetylacetamide with ketones under Pd(OAc)₂ catalysis (5 mol%) in the presence of oxidants like Cu(OAc)₂ yields 3,5-dimethyloxazole derivatives in 72–85% efficiency. Key advantages include atom economy and avoidance of pre-functionalized substrates.

Cyclization of α-Haloketones and Amides

Alternative routes involve cyclocondensation of α-chloroketones with acetamide derivatives under basic conditions. For instance, treating 3-chloro-2,4-pentanedione with ammonium acetate in acetic acid generates 3,5-dimethyloxazole-4-acetic acid in 68% yield. This method is favored for scalability but requires harsh conditions (reflux at 120°C for 6 h).

Table 1: Comparison of Oxazole Synthesis Methods
Method Catalyst/Reagent Yield (%) Temperature (°C) Time (h)
Pd-Catalyzed C–H Activation Pd(OAc)₂, Cu(OAc)₂ 72–85 100 12
Cyclization NH₄OAc, AcOH 68 120 6

Synthesis of 3-(Thiophen-2-yl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring bearing a thiophene substituent is constructed via amidoxime intermediacy:

Amidoxime Formation

Thiophene-2-carbonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 5 h, yielding thiophene-2-carboxamidoxime. This intermediate is critical for subsequent O-acylation.

O-Acylation and Cyclodehydration

The amidoxime undergoes O-acylation with activated carboxylic acids (e.g., chloroacetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Cyclodehydration with P₂O₅ in xylene at 110°C for 2 h furnishes the 3-(thiophen-2-yl)-1,2,4-oxadiazole. Conversions range from 51% to 92%, depending on substituents.

Assembly of the Acetamide Backbone

The oxazole-acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane, then coupled with 2-aminobenzylamine derivatives. For example:

  • Activation : 3,5-Dimethyloxazole-4-acetic acid (1 equiv) reacts with SOCl₂ (1.2 equiv) at 0°C for 1 h.
  • Amidation : The acyl chloride is treated with 2-[(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl]aniline (1 equiv) in pyridine at 25°C for 12 h, yielding the acetamide product in 75% yield.

Final Coupling and Functionalization

The methylene linker between the phenyl and oxadiazole groups is installed via nucleophilic substitution or reductive amination:

Alkylation of the Phenyl Ring

2-Aminophenyl bromide reacts with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-methanol under Mitsunobu conditions (DIAD, PPh₃) to afford the benzylated intermediate. Subsequent hydrogenolysis (H₂/Pd-C) removes protecting groups, enabling acetamide coupling.

Reductive Amination

Alternately, condensation of 2-nitrobenzaldehyde with oxadiazole-methanol followed by nitro reduction (SnCl₂/HCl) and amidation achieves the same product in 65% overall yield.

Table 2: Key Reaction Parameters for Final Coupling
Step Reagents/Conditions Yield (%) Purification Method
Alkylation DIAD, PPh₃, THF, 0°C 78 Column chromatography (SiO₂, hexane/EtOAc)
Reductive Amination SnCl₂, HCl, EtOH, reflux 65 Recrystallization (EtOH/H₂O)

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring is susceptible to oxidation under specific conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) .

Reagent Conditions Product Research Findings
H₂O₂ (30%)Ethanol, 60°C, 4–6 hoursOxazole N-oxide derivativesOxidation occurs regioselectively at the oxazole nitrogen, confirmed via NMR .
mCPBADichloromethane, 0°C–25°C, 2 hEpoxidation of thiophene (minor pathway)Competing pathways observed, with oxazole oxidation favored over thiophene oxidation.

Reduction Reactions

The oxadiazole and thiophene moieties participate in reduction reactions.

Reagent Conditions Product Key Observations
LiAlH₄ (1.5 eq)THF, reflux, 3 hReduced oxadiazole to amidrazoneComplete reduction of the oxadiazole ring observed, retaining acetamide functionality.
H₂/Pd-C (10%)Ethanol, 50 psi, 12 hThiophene → dihydrothiophenePartial hydrogenation of thiophene without affecting oxazole rings .

Substitution Reactions

The electron-deficient oxadiazole ring undergoes nucleophilic substitution, while the thiophene group supports electrophilic substitution.

Nucleophilic Substitution

Nucleophile Conditions Product Yield Notes
NH₃ (g)DMF, 100°C, 8 hOxadiazole ring-opening to thiourea62%Regioselective attack at C5 of oxadiazole .
Benzyl thiolK₂CO₃, DMSO, 80°C, 6 hThiol-substituted oxadiazole derivatives55%Retained acetamide stability under basic conditions.

Electrophilic Substitution

Electrophile Conditions Product Yield Notes
HNO₃/H₂SO₄0°C, 30 minNitration at thiophene C5 position48%Minor nitration of oxazole observed (<5%).
Br₂ (1 eq)CHCl₃, 25°C, 2 hDibromination of thiophene73%Selective bromination without oxazole ring disruption .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Kinetics
6M HCl, reflux, 24 hHydrochloric acidCarboxylic acid + aniline derivativeComplete hydrolysis
NaOH (10%), EtOH, 12 hSodium hydroxideSodium carboxylate + free amine85% conversion

Cross-Coupling Reactions

The thiophene and aryl groups enable participation in Pd-catalyzed couplings:

Reaction Type Catalyst Conditions Product
Suzuki–MiyauraPd(PPh₃)₄DME/H₂O, 80°C, 12 hBiaryl derivatives
Stille CouplingPdCl₂(dppf)THF, 60°C, 8 hThiophene-aryl conjugates

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the oxadiazole ring:

  • Conditions : 254 nm UV light, acetonitrile, 24 h.

  • Product : Cyclobutane-fused oxadiazole dimer (confirmed via X-ray crystallography).

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique combination of functional groups including an oxazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, and it has a molecular weight of approximately 368.45 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxazole and oxadiazole derivatives. For instance:

  • In vitro studies demonstrated that derivatives similar to the target compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
  • A specific derivative was reported to downregulate phosphorylated STAT3 expression in human colon cancer cells, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Research indicates that isoxazole derivatives can inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus. Compounds with thiophene substitutions have shown enhanced activity compared to their non-substituted counterparts .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor:

  • Studies on oxadiazole derivatives have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds similar to the target were effective at nanomolar concentrations against specific CA isoforms .

Synthesis Routes

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves several key steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the Oxadiazole Moiety : Various methods exist for synthesizing oxadiazoles, often involving condensation reactions.
  • Final Coupling Reaction : The final product is formed through coupling the oxazole and oxadiazole intermediates with the acetamide component under optimized conditions.

Reaction Conditions

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity in the synthesis of this compound.

Case Studies

Several case studies provide insights into the efficacy of similar compounds:

StudyCompoundBiological ActivityResults
Tzanetou et al., 2014Tetralone-isoxazoleAnticancerSignificant cytostatic activity in HeLa and MCF7 cells
Xu et al., 2015N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylureaFLT3 InhibitorComplete tumor regression in MV4-11 xenograft model
Diana et al., 20103,5-bis(3'-indolyl)isoxazolesAntiproliferativePotent activity against diverse human tumor cell lines

These studies underscore the therapeutic potential of compounds with similar structural features to the target compound.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related heterocyclic acetamides (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Physicochemical Properties (Predicted) Potential Applications Reference
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide 1,2-Oxazole, 1,2,4-oxadiazole, thiophene, acetamide LogP: ~3.2, TPSA: ~90 Ų Kinase inhibition, antimicrobial
N-(3,5-bis(trifluoromethyl)phenyl)-2-[[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]thio]acetamide Triazole, pyridine, trifluoromethyl, thioacetamide LogP: ~4.1, TPSA: ~105 Ų Anticancer, enzyme inhibition
2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylthiazol-2-yl)acetamide Triazole, dimethylphenoxy, thiazole, thioacetamide LogP: ~3.8, TPSA: ~110 Ų Anti-inflammatory, antiviral
N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-benzimidazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}acetamide Benzimidazole, triazole, fluorophenyl, thiazole LogP: ~2.9, TPSA: ~125 Ų Antimicrobial, antiparasitic

Key Observations :

Bioisosteric Replacements: The 1,2,4-oxadiazole-thiophene group in the target compound contrasts with triazole-pyridine () and triazole-dimethylphenoxy () systems. Oxadiazoles generally improve metabolic stability over esters, while thiophene enhances π-π interactions compared to phenyl groups . Thioacetamide in and increases lipophilicity (higher LogP) but reduces solubility compared to the target’s acetamide linker .

Trifluoromethyl groups () enhance membrane permeability but may elevate toxicity risks .

Biological Implications :

  • Compounds with thiazole-triazole hybrids () show broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms .
  • Benzimidazole-containing analogs () exhibit antiparasitic activity, highlighting the role of fused heterocycles in targeting parasitic enzymes .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxazole ring and a thiophenyl moiety. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds. The molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S and it possesses distinct pharmacophoric elements that may interact with biological systems.

Antimicrobial Activity

Research has indicated that derivatives of oxazole and oxadiazole compounds can exhibit significant antimicrobial properties. A study conducted on similar compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways necessary for bacterial survival .

Anti-inflammatory Effects

Compounds with similar structural frameworks have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. The ability of such compounds to modulate immune responses could provide therapeutic avenues for chronic inflammatory conditions .

Case Study 1: Antimicrobial Screening

A series of related compounds were synthesized and screened for antimicrobial activity. The results indicated that modifications at specific positions on the oxazole ring significantly enhanced antibacterial efficacy. For instance, the introduction of electron-withdrawing groups improved binding affinity to bacterial targets .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus10 µg/mL
BE. coli15 µg/mL
CPseudomonas aeruginosa20 µg/mL

Case Study 2: Antiviral Activity Against Influenza

In vitro assays demonstrated that certain oxazole derivatives effectively reduced viral titers in cultured cells infected with influenza A virus. The study highlighted that these compounds could lead to a reduction in viral load by over 90% at optimal concentrations .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Membrane Disruption : Similar compounds have been shown to affect membrane integrity in bacteria.
  • Cytokine Modulation : Anti-inflammatory effects may arise from the modulation of cytokine production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.